molecular formula C6H7ClF2N2 B1433967 3,5-difluoro-N-methylpyridin-2-amine hydrochloride CAS No. 1803584-01-1

3,5-difluoro-N-methylpyridin-2-amine hydrochloride

Cat. No.: B1433967
CAS No.: 1803584-01-1
M. Wt: 180.58 g/mol
InChI Key: TZWGGVNQKLQWQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of aniline derivatives followed by thermal decomposition in the presence of fluorine sources . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce fluorine atoms into the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often employs large-scale fluorination techniques using specialized equipment to handle the reactive fluorine gas. The process involves strict control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-methylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring, enhancing their chemical and biological properties .

Scientific Research Applications

3,5-Difluoro-N-methylpyridin-2-amine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can interfere with various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-N-methylpyridin-2-amine hydrochloride is unique due to the combination of fluorine atoms and the N-methylpyridin-2-amine structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,5-difluoro-N-methylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c1-9-6-5(8)2-4(7)3-10-6;/h2-3H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWGGVNQKLQWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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